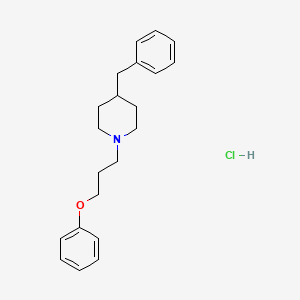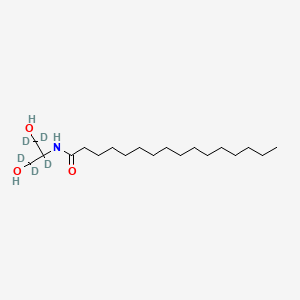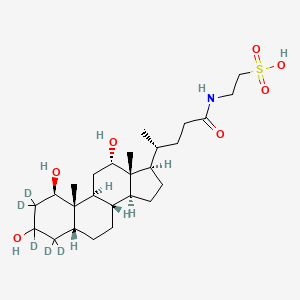
1|A-Hydroxytaurodeoxycholic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1|A-Hydroxytaurodeoxycholic Acid-d4 is a deuterated derivative of 1|A-Hydroxytaurodeoxycholic Acid. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and analyzing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxytaurodeoxycholic Acid-d4 typically involves the following steps:
Starting Material: The synthesis begins with taurodeoxycholic acid.
Hydroxylation: The hydroxylation of taurodeoxycholic acid at the 1|A position is achieved using specific hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters precisely.
Purification: Employing chromatographic techniques to purify the final product, ensuring it meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions: 1|A-Hydroxytaurodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
Scientific Research Applications
1|A-Hydroxytaurodeoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of bile acids.
Medicine: Utilized in clinical diagnostics and research to study liver function and bile acid metabolism.
Industry: Applied in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 1|A-Hydroxytaurodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism.
Pathways: It participates in the enterohepatic circulation of bile acids, influencing cholesterol metabolism and liver function.
Comparison with Similar Compounds
1|A-Hydroxytaurodeoxycholic Acid-d4 can be compared with other similar compounds such as:
Taurodeoxycholic Acid: The non-deuterated form, used in similar metabolic studies but without the benefits of stable isotope labeling.
1|A-Hydroxytaurocholic Acid: Another hydroxylated bile acid with different metabolic properties.
Deuterated Bile Acids: Other deuterated derivatives used for tracing metabolic pathways.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for detailed metabolic studies, offering insights that non-deuterated compounds cannot provide.
Properties
Molecular Formula |
C26H45NO7S |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D |
InChI Key |
LWWXZERZYXMXET-HIVIYKOPSA-N |
Isomeric SMILES |
[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

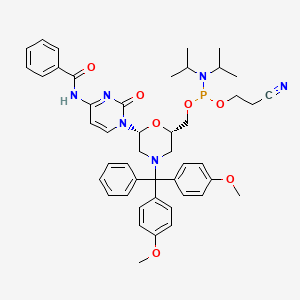
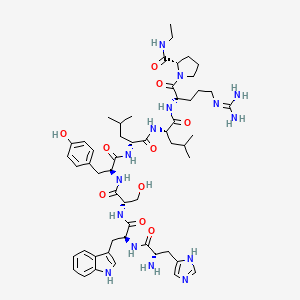

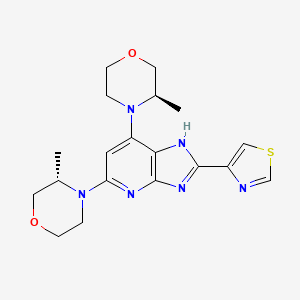
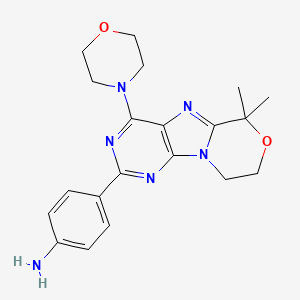
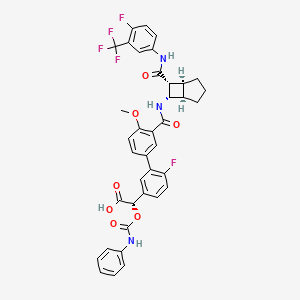

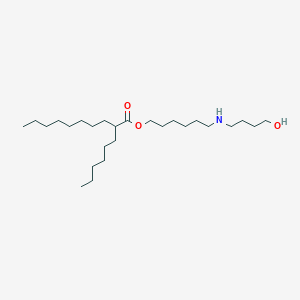
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
